4-(Diethylamino)benzaldehyde, also known as DEAB, is an organic compound with the molecular formula C₁₁H₁₅N₁O. It features a benzaldehyde functional group substituted with a diethylamino group at the para position. This compound is notable for its role as a potent inhibitor of aldehyde dehydrogenase, specifically the cytosolic class 1 enzyme. Its structural characteristics contribute to its unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The mechanism of DEAB's anti-androgenic effect is not fully understood, but it is believed to involve its interaction with androgen receptors. DEAB might compete with testosterone for binding to these receptors, thereby reducing the androgenic signaling pathway []. Additionally, DEAB's inhibition of ALDH enzymes could potentially affect the metabolism of certain androgens, further contributing to its anti-androgenic properties.
In a study investigating its effects on ethanol metabolism, DEAB was shown to inhibit aldehyde dehydrogenase activity, significantly affecting the conversion of ethanol to acetate in vivo .
DEAB exhibits significant biological activity, primarily through its inhibition of aldehyde dehydrogenase. This inhibition has implications in various metabolic processes, particularly in alcohol metabolism. In mouse models, DEAB increased blood acetaldehyde levels while decreasing plasma acetate concentrations, indicating its potential role in modulating the effects of ethanol . Additionally, it has been studied for its ability to overcome drug resistance in certain cancer cell lines by targeting aldehyde dehydrogenase .
Synthesis of 4-(diethylamino)benzaldehyde can be achieved through several methods:
These methods allow for variations in yields and purity depending on reaction conditions and reagents used .
4-(Diethylamino)benzaldehyde finds applications in various fields:
Research indicates that DEAB interacts specifically with aldehyde dehydrogenase enzymes, particularly ALDH1A1 and ALDH1A3. Studies have shown that it binds effectively within the active sites of these enzymes, leading to significant inhibition of their activity. This interaction is characterized by hydrogen bonding and van der Waals forces between DEAB and amino acid residues within the enzyme's binding pocket .
Several compounds share structural similarities with 4-(diethylamino)benzaldehyde. Below is a comparison highlighting their uniqueness:
These compounds illustrate how variations in substituents influence biological activity and chemical reactivity, showcasing the unique profile of 4-(diethylamino)benzaldehyde among similar molecules.
The specificity of 4-(diethylamino)benzaldehyde in the ALDEFLUOR assay represents a fundamental challenge in cancer stem cell research. Originally developed as a putative selective inhibitor of aldehyde dehydrogenase 1A1, extensive research has revealed that 4-(diethylamino)benzaldehyde exhibits broad-spectrum activity against multiple aldehyde dehydrogenase isoforms, significantly complicating its utility as a specific research tool [1] [2] [3].
Comprehensive isoform screening studies demonstrate that 4-(diethylamino)benzaldehyde interacts with aldehyde dehydrogenase enzymes through multiple distinct mechanisms. The compound functions as a slow substrate for aldehyde dehydrogenase 1A1 with a turnover rate of approximately 0.03 minutes⁻¹, contrasting sharply with its role as an excellent substrate for aldehyde dehydrogenase 3A1, where it exhibits a maximum velocity to Michaelis constant ratio that exceeds that of benzaldehyde [3]. This mechanistic diversity underscores the complexity of 4-(diethylamino)benzaldehyde interactions within cellular systems.
The irreversible inhibition patterns observed with specific isoforms further complicate assay interpretation. 4-(diethylamino)benzaldehyde acts as an irreversible inhibitor of aldehyde dehydrogenase 1A2 and aldehyde dehydrogenase 2, with bimolecular rate constants of 2,900 and 86,000 M⁻¹s⁻¹, respectively [3]. Additionally, the compound demonstrates covalent binding to aldehyde dehydrogenase 7A1, forming stable acyl-enzyme complexes that have been successfully co-crystallized with the cofactor nicotinamide adenine dinucleotide [4].
ALDH Isoform | Mechanism | IC50/Ki (μM) | Selectivity |
---|---|---|---|
ALDH1A1 | Substrate (slow) | ~0.04 | Low |
ALDH1A2 | Irreversible inhibitor | 2.9 (bimolecular rate) | High |
ALDH1A3 | Metabolized | N/A | Low |
ALDH1B1 | Metabolized | N/A | Low |
ALDH2 | Irreversible inhibitor | 86 (bimolecular rate) | High |
ALDH3A1 | Substrate (excellent) | ~0.04 | High |
ALDH3A2 | Active in ALDEFLUOR | N/A | Moderate |
ALDH3B1 | Not significantly inhibited | N/A | Very Low |
ALDH4A1 | Neither substrate nor inhibitor | N/A | None |
ALDH5A1 | Not significantly inhibited | N/A | Very Low |
ALDH7A1 | Covalent/irreversible inactivator | Covalent binding | High |
Systematic screening of all nineteen human aldehyde dehydrogenase isoforms reveals that nine isoforms demonstrate activity in the ALDEFLUOR assay, with 4-(diethylamino)benzaldehyde showing variable inhibitory effects across these active isoforms [2]. Notably, the compound demonstrates poor or negligible inhibition of the aldehyde dehydrogenase 3 family members and aldehyde dehydrogenase 5A1, necessitating the development of isoform-specific inhibitors for comprehensive cancer stem cell characterization.
The structural basis for 4-(diethylamino)benzaldehyde selectivity lies in the amino acid residue composition at aldehyde dehydrogenase active sites, which determines whether the compound functions as a substrate or inhibitor [1]. The proposed stabilization mechanism involves a resonance arrangement initiated by amine electron donors at the para position relative to the carbonyl group, creating a quinoid-like resonance state that varies in stability across different isoforms [3].
Flow cytometry protocols utilizing 4-(diethylamino)benzaldehyde require precise optimization to achieve reliable cancer stem cell identification and isolation. The standard protocol employs 15 μM 4-(diethylamino)benzaldehyde as a negative control, with incubation periods ranging from 30 to 45 minutes at 37°C [5]. However, optimization studies reveal significant variability in optimal parameters across different cancer cell types and experimental conditions.
Cell viability assessment represents a critical component of 4-(diethylamino)benzaldehyde-based flow cytometry protocols. Propidium iodide exclusion prior to flow cytometry analysis dramatically alters cancer stem cell percentages, with studies demonstrating reductions from 12.95% to 0.04% in certain cell lines when dead cells are excluded [6]. This finding highlights the importance of implementing proper viability gating strategies to prevent false-positive identification of cancer stem cells.
The gating strategy employed in 4-(diethylamino)benzaldehyde-based flow cytometry requires sequential approaches to ensure accurate cell population identification. Initial morphological gating based on forward scatter and side scatter parameters excludes cellular debris, followed by viability assessment using 7-aminoactinomycin D or propidium iodide exclusion [7] [6]. Subsequently, aldehyde dehydrogenase activity is measured exclusively in viable cell populations, with 4-(diethylamino)benzaldehyde-treated samples serving as negative controls.
Parameter | Standard Protocol | Optimization Range | Critical Notes |
---|---|---|---|
DEAB Concentration | 15 μM | 5-50 μM | Dose-dependent inhibition |
Incubation Time | 30-45 minutes | 15-60 minutes | Time-dependent uptake |
Incubation Temperature | 37°C | 37°C | Maintain physiological temp |
Cell Viability Assessment | 7-AAD or PI exclusion | Multiple viability markers | Essential for accurate sorting |
Gating Strategy | FSC/SSC morphological gates | Sequential gating with viability | Exclude debris and dead cells |
Control Requirements | DEAB-treated negative control | Multiple controls required | DEAB specificity limitations |
Quality control measures in 4-(diethylamino)benzaldehyde-based protocols necessitate multiple control conditions to account for the compound's non-specific effects. The standard negative control using 4-(diethylamino)benzaldehyde-treated cells must be supplemented with additional controls addressing potential interference from endogenous aldehydes and metabolic variations [2]. Furthermore, the identification of cancer stem cells through aldehyde dehydrogenase activity requires validation through functional assays, including sphere formation capacity and tumorigenicity assessment.
Protocol optimization for patient-derived samples presents additional challenges due to tissue heterogeneity and processing-induced cellular stress. Rapid tissue dissociation protocols maintaining cell viability above 90% are essential for preserving aldehyde dehydrogenase activity and enabling accurate cancer stem cell identification [7]. The mean percentage of aldehyde dehydrogenase-high cells in primary tumor samples typically ranges from 0.5% to 12.5%, with significant variation across individual patient samples.
4-(diethylamino)benzaldehyde significantly disrupts endogenous retinoic acid biosynthesis through multiple interconnected mechanisms, creating complex interference patterns that extend beyond simple aldehyde dehydrogenase inhibition. The compound's primary impact occurs through competitive inhibition of retinaldehyde dehydrogenase 2, the rate-limiting enzyme responsible for converting retinal to all-trans retinoic acid [8] [9].
Quantitative analysis of intracellular retinoic acid concentrations following 4-(diethylamino)benzaldehyde treatment reveals a 50% reduction in all-trans retinoic acid levels, with concentrations decreasing from baseline measurements to subthreshold levels insufficient for retinoic acid receptor activation [8]. This reduction correlates with diminished expression of retinoic acid-responsive genes, including a 2-fold decrease in CCAAT enhancer-binding protein epsilon expression, demonstrating the functional consequences of disrupted retinoic acid signaling.
The interference pattern extends to upstream components of the retinoic acid biosynthesis pathway. 4-(diethylamino)benzaldehyde treatment indirectly affects retinol dehydrogenase 10 activity, reducing the conversion of retinol to retinal and creating a substrate limitation that compounds the direct inhibition of retinaldehyde dehydrogenase 2 [9]. This dual-target effect amplifies the disruption of retinoic acid synthesis beyond what would be expected from retinaldehyde dehydrogenase 2 inhibition alone.
Pathway Component | Normal Function | DEAB Effect | Functional Impact |
---|---|---|---|
Retinol Dehydrogenase 10 (RDH10) | Retinol → Retinal conversion | Indirect inhibition | Reduced substrate availability |
Retinaldehyde Dehydrogenase 2 (RALDH2) | Retinal → Retinoic acid conversion | Direct competitive inhibition | Blocked RA synthesis |
Retinoic Acid Receptor α (RARα) | RA-mediated gene expression | Reduced activation | Impaired transcription |
All-trans Retinoic Acid (ATRA) | Cellular signaling molecule | Decreased synthesis (50% reduction) | Compromised signaling |
CD1d Expression | Lipid antigen presentation | Reduced expression | Altered immune function |
Cellular Differentiation | Stem cell differentiation | Delayed differentiation | Maintained stemness |
The downstream consequences of 4-(diethylamino)benzaldehyde-mediated retinoic acid depletion manifest in altered gene expression patterns affecting cellular differentiation and immune function. CD1d expression, a key marker of dendritic cell maturation, demonstrates significant reduction following 4-(diethylamino)benzaldehyde treatment, with effects reversible through co-administration of all-trans retinoic acid or retinoic acid receptor agonists [9]. This finding demonstrates the specificity of 4-(diethylamino)benzaldehyde effects on the retinoic acid pathway rather than generalized cellular toxicity.
The temporal dynamics of retinoic acid interference reveal that 4-(diethylamino)benzaldehyde effects develop rapidly, with measurable reductions in all-trans retinoic acid levels occurring within hours of treatment initiation [9]. The time course of intracellular retinoic acid depletion correlates with the induction of target gene expression changes, providing mechanistic evidence for the causative relationship between aldehyde dehydrogenase inhibition and altered cellular function.
Rescue experiments using exogenous retinoic acid pathway components demonstrate the reversibility of 4-(diethylamino)benzaldehyde effects. Co-administration of all-trans retinoic acid, retinoid X receptor agonists, or vitamin D3 successfully overcomes the inhibitory effects of 4-(diethylamino)benzaldehyde on cellular differentiation, confirming that the compound's primary mechanism involves retinoic acid pathway disruption rather than direct cytotoxicity [8].
The integration of 4-(diethylamino)benzaldehyde with conventional chemotherapeutic agents represents a promising strategy for overcoming cancer stem cell-mediated drug resistance. Systematic evaluation of combinatorial approaches reveals synergistic effects across multiple drug classes, with enhanced cytotoxicity observed when 4-(diethylamino)benzaldehyde is combined with agents targeting different cellular mechanisms [1] [10] [11].
Paclitaxel combination studies demonstrate substantial enhancement of cytotoxic effects, with 4-(diethylamino)benzaldehyde treatment producing a 2.3-fold increase in cell death when combined with standard paclitaxel concentrations [11]. The synergistic mechanism involves dual targeting of cancer stem cells through microtubule disruption and aldehyde dehydrogenase inhibition, preventing the metabolic adaptations that typically confer resistance to taxane-based chemotherapy.
Doxorubicin combinations show similar enhancement patterns, with 4-(diethylamino)benzaldehyde sensitizing aldehyde dehydrogenase-positive breast cancer cells to anthracycline-induced DNA damage [4]. The combination approach produces a 2.5-fold enhancement in cytotoxicity compared to doxorubicin monotherapy, with increased apoptosis observed in cancer stem cell populations that typically exhibit resistance to DNA-damaging agents.
Cisplatin combination studies in head and neck squamous cell carcinoma reveal that 4-(diethylamino)benzaldehyde treatment increases cellular sensitivity to platinum-based therapy by approximately 40% [12]. The mechanism involves reduction of aldehyde dehydrogenase-mediated detoxification capacity, preventing the neutralization of reactive aldehydes generated by cisplatin-induced oxidative stress.
Chemotherapeutic Agent | Cancer Type | DEAB Concentration | Synergistic Effect | Mechanism |
---|---|---|---|---|
Paclitaxel | Breast | 10-50 μM | 2.3-fold enhanced cytotoxicity | Enhanced apoptosis |
Doxorubicin | Breast | 10-50 μM | 2.5-fold enhanced cytotoxicity | Increased DNA damage |
Cisplatin | Head & Neck | 15 μM | 40% increased sensitivity | Reduced detoxification |
Gemcitabine | Pancreatic | 15 μM | 3.4-fold expansion of primitive cells | Blocked differentiation |
Temozolomide | Glioblastoma | 50-100 μM | Restored sensitivity in resistant cells | Overcome ALDH-mediated resistance |
Docetaxel | Prostate | 10-25 μM | Enhanced patient-derived cell killing | Combinatorial cytotoxicity |
Mafosfamide | Lung/Glioblastoma | 10 μM | 2.4-fold increased sensitivity | Metabolic sensitization |
Cyclophosphamide | Various | 25-50 μM | Reduced resistance in ALDH+ cells | Reduced aldehyde detoxification |
Temozolomide combinations in glioblastoma demonstrate the ability of 4-(diethylamino)benzaldehyde to restore chemosensitivity in resistant cell lines. High-dose 4-(diethylamino)benzaldehyde treatment (50-100 μM) overcomes aldehyde dehydrogenase 1A1-mediated resistance to temozolomide, with restored sensitivity observed in previously resistant glioblastoma cell lines [13]. The combination approach shows particular efficacy in cells with intact O6-methylguanine-DNA methyltransferase promoter methylation, suggesting potential for treating traditionally chemoresistant glioblastoma subtypes.
Cyclophosphamide and its analogues represent a particularly relevant combination due to the direct metabolic interaction between these agents and aldehyde dehydrogenase enzymes. 4-(diethylamino)benzaldehyde treatment prevents the detoxification of aldophosphamide, the active metabolite of cyclophosphamide, leading to enhanced cytotoxicity in aldehyde dehydrogenase-expressing cancer cells [14]. This combination demonstrates tissue-specific effects, with greatest enhancement observed in lung adenocarcinoma and glioblastoma cell lines expressing high levels of aldehyde dehydrogenase 3A1.
Acute Toxic;Irritant